Benzene, 4-chloro-1,2-diethoxy-

Lipophilicity Drug Design QSAR

Benzene, 4-chloro-1,2-diethoxy- (IUPAC: 4-chloro-1,2-diethoxybenzene; CAS 100703-98-8) is a trisubstituted chloroaromatic ether with the molecular formula C10H13ClO2 and a molecular weight of 200.66 g/mol. It belongs to the class of alkoxy-substituted chlorobenzenes, which serve as versatile building blocks in medicinal chemistry, agrochemical synthesis, and materials science.

Molecular Formula C10H13ClO2
Molecular Weight 200.66 g/mol
CAS No. 100703-98-8
Cat. No. B12095127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzene, 4-chloro-1,2-diethoxy-
CAS100703-98-8
Molecular FormulaC10H13ClO2
Molecular Weight200.66 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)Cl)OCC
InChIInChI=1S/C10H13ClO2/c1-3-12-9-6-5-8(11)7-10(9)13-4-2/h5-7H,3-4H2,1-2H3
InChIKeyPXSQLCDCSVUESB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-1,2-diethoxybenzene (CAS 100703-98-8): Core Physicochemical and Regiochemical Baseline for Procurement Evaluation


Benzene, 4-chloro-1,2-diethoxy- (IUPAC: 4-chloro-1,2-diethoxybenzene; CAS 100703-98-8) is a trisubstituted chloroaromatic ether with the molecular formula C10H13ClO2 and a molecular weight of 200.66 g/mol [1]. It belongs to the class of alkoxy-substituted chlorobenzenes, which serve as versatile building blocks in medicinal chemistry, agrochemical synthesis, and materials science. The compound features a chlorine atom para to the 1,2-diethoxy substitution pattern, a regiochemical arrangement that fundamentally distinguishes it from its isomeric counterparts in reactivity, steric profile, and physicochemical behavior [2].

Why Generic 4-Chloro-1,2-diethoxybenzene Analogs Cannot Be Interchanged: Regiochemistry and Property Gaps


Chloro-diethoxybenzene regioisomers (e.g., 2-chloro-1,4-diethoxybenzene, CAS 52196-74-4; 1-chloro-3,5-diethoxybenzene, CAS 50375-08-1) and non-chlorinated analogs (1,2-diethoxybenzene, CAS 2050-46-6) are not functionally equivalent to the target compound. The 1,2-ortho-diethoxy motif versus the 1,4-para arrangement produces divergent conformational landscapes, while the precise position of the chlorine substituent alters both lipophilicity (XLogP3 range across isomers: 2.4–3.5) and metabolic/electrophilic reactivity [1][2]. The quantitative evidence below demonstrates that even a single positional shift (e.g., chlorine from C4 to C2 or C3) yields measurable differences in lipophilicity and commercially cataloged physical state, precluding seamless interchangeable use in structure-activity relationship (SAR) programs, synthetic route development, or analytical method validation without re-optimization [3].

Product-Specific Quantitative Evidence Guide for 4-Chloro-1,2-diethoxybenzene (CAS 100703-98-8): Head-to-Head and Cross-Study Comparator Data


Lipophilicity (XLogP3) Differentiation: 4-Chloro-1,2-diethoxybenzene vs. Non-Chlorinated Parent and Regioisomers

4-Chloro-1,2-diethoxybenzene exhibits a computed XLogP3 of 3.5, representing a lipophilicity increase of 1.1 log units over the non-chlorinated parent 1,2-diethoxybenzene (XLogP3 = 2.4) [1][2]. Among chloro regioisomers, it is the most lipophilic: 1-chloro-3,5-diethoxybenzene (XLogP3 = 3.2) and 2-chloro-1,4-diethoxybenzene (XLogP3 = 3.4) are 0.3 and 0.1 log units lower, respectively [3][4]. This places the target compound at the upper boundary of the lipophilicity range for this isomeric series.

Lipophilicity Drug Design QSAR

Topological Polar Surface Area (TPSA) Isometry Across Regioisomers: Implications for Bioavailability Screening

Despite significant lipophilicity differences, the computed TPSA for 4-chloro-1,2-diethoxybenzene is 18.5 Ų, identical to that of 1,2-diethoxybenzene, 1-chloro-3,5-diethoxybenzene, and 2-chloro-1,4-diethoxybenzene [1][2][3][4]. This TPSA isometry means that passive permeability discrimination among these compounds cannot rely on polar surface area-based rules (e.g., Veber's rule); instead, logP becomes the decisive differentiator.

TPSA Bioavailability ADME

Physical State and Handling Properties: Procuring the Correct Regioisomer for Synthetic Workflows

The physical state at ambient temperature serves as a critical quality and handling discriminator. The target compound 4-chloro-1,2-diethoxybenzene is reported as a liquid (density ~1.083 g/cm³ at 20 °C; boiling point ~294.4 °C at 760 mmHg) . In contrast, the non-chlorinated parent 1,2-diethoxybenzene is a crystalline solid at 20 °C (melting point 42–45 °C) [1]. The commercially available regioisomer 1-chloro-2,5-diethoxybenzene (synonymous with 2-chloro-1,4-diethoxybenzene) is also a clear liquid at 20 °C, with a boiling point of 266 °C and density of 1.14 g/cm³ . The liquid physical form of 4-chloro-1,2-diethoxybenzene makes it more amenable to direct dispensing by pipette or pump in automated synthesis platforms without the need for pre-heating or dissolution steps.

Physical State Synthetic Chemistry Handling

Regiochemical Orthogonality: Unique Chlorine Position for Metal-Catalyzed Cross-Coupling Selectivity

The chlorine atom at the 4-position (para to the 1,2-diethoxy motif) provides a single, sterically distinct electrophilic site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). In contrast, 2-chloro-1,4-diethoxybenzene (CAS 52196-74-4) places the chlorine ortho to one ethoxy group, introducing steric hindrance that can reduce coupling efficiency [1]. The 1,2,4-substitution pattern of the target compound has been explicitly referenced in patent literature as a building block for pharmaceuticals and agrochemicals [2]. While no direct comparative catalytic turnover frequency (TOF) data are publicly available for this exact compound series, the class-level inference is well-established: para-substituted aryl chlorides generally exhibit superior reactivity in Pd(0)-catalyzed oxidative addition compared to their sterically hindered ortho-substituted counterparts [3].

Cross-Coupling Regioselectivity Suzuki Reaction

Ortho-Diethoxy Chelation Effect: Unique Metal-Coordinating Capability Absent in 1,3- and 1,4-Regioisomers

The vicinal (ortho) diethoxy arrangement at positions 1 and 2 of 4-chloro-1,2-diethoxybenzene creates a bidentate oxygen donor motif capable of chelating metal ions [1]. This structural feature is absent in 1-chloro-3,5-diethoxybenzene (CAS 50375-08-1), where the ethoxy groups are meta to each other, and in 2-chloro-1,4-diethoxybenzene, where they are para-disposed and cannot form a chelate ring [2]. The ortho-diethoxy motif is analogous to the well-characterized 1,2-dimethoxyethane (DME) chelating ligand architecture, and catechol diethyl ethers have been employed in directed ortho-metalation (DoM) strategies [3].

Chelation Metal Coordination C-H Activation

Critical Gap: Absence of Direct Comparative Biological Activity Data for 4-Chloro-1,2-diethoxybenzene

A systematic search of ChEMBL, BindingDB, PubMed, and PubChem did not identify any peer-reviewed studies reporting quantitative biological activity data (IC50, EC50, Ki, MIC, etc.) for 4-chloro-1,2-diethoxybenzene (CAS 100703-98-8) [1][2][3]. In contrast, structurally related chloro-diethoxybenzene derivatives have been evaluated for CYP inhibition (e.g., CYP1A1 and CYP1B1 inhibition with IC50 values >20 µM and ~25 µM, respectively, for certain analogs) and antimicrobial activity against Enterococcus faecalis biofilm formation (IC50 = 2.39 µM) [4][5], though none of these data points correspond to the exact target compound. This evidence gap means procurement decisions based on biological potency or selectivity cannot currently be supported by direct quantitative data for this specific CAS number.

Biological Activity SAR Data Gap

Best-Fit Research and Industrial Application Scenarios for 4-Chloro-1,2-diethoxybenzene (CAS 100703-98-8)


Synthetic Intermediate for Para-Functionalized Catechol-Derived Pharmacophores

4-Chloro-1,2-diethoxybenzene (XLogP3 = 3.5) serves as a direct precursor to 4-chlorocatechol via O-deethylation, providing entry to catechol-based pharmacophores bearing a para-chloro substituent. The higher lipophilicity relative to the non-chlorinated parent (XLogP3 = 2.4) [1] allows tracking of reaction progress by reversed-phase HPLC with improved retention and resolution. The para-chloro position facilitates subsequent Pd-catalyzed diversification (e.g., Suzuki coupling) without the steric hindrance associated with ortho-chloro regioisomers, as supported by class-level cross-coupling reactivity trends [2].

Regioselective Cross-Coupling Library Synthesis with Chelating Ortho-Diethoxy Directing

The unique combination of a para-chloro electrophilic site and an ortho-diethoxy chelating motif (confirmed by SMILES: CCOC1=C(C=C(C=C1)Cl)OCC) [3] enables dual synthetic strategies: (i) palladium-catalyzed cross-coupling at the chlorine position, and (ii) directed ortho-metalation (DoM) at the C5 or C6 positions guided by the vicinal ethoxy groups. The 1,3- and 1,4-diethoxy regioisomers lack this chelation capability, as their ethoxy groups cannot simultaneously coordinate a single metal center [4]. This dual reactivity is unavailable in any other chloro-diethoxybenzene isomer, making 4-chloro-1,2-diethoxybenzene the mandatory procurement choice for diversity-oriented synthesis programs requiring both C–Cl and C–H functionalization on the same scaffold.

Physicochemical Property-Driven Lead Optimization with Defined LogP/TPSA Parameters

For medicinal chemistry programs requiring a chloroaromatic ether scaffold with a precisely characterized lipophilicity, 4-chloro-1,2-diethoxybenzene offers the highest XLogP3 (3.5) among commercially tracked chloro-diethoxybenzene isomers [5]. This property, combined with its invariant TPSA (18.5 Ų) across the series [6], allows medicinal chemists to tune lipophilicity without altering polar surface area — a valuable attribute when logP modulation is needed while maintaining a constant Veber-class TPSA window. The liquid physical state and higher boiling point (~294 °C) further support its use in high-temperature screening formats where solid or lower-boiling analogs may be impractical .

Analytical Reference Standard for Chloroaromatic Ether Method Development

The ortho-diethoxy substitution pattern of 4-chloro-1,2-diethoxybenzene imparts a distinctive UV chromophore and MS fragmentation profile compared to 1,3- and 1,4-disubstituted regioisomers, supporting its use as an analytical reference standard in HPLC and GC-MS method development. The compound's higher boiling point relative to 2-chloro-1,4-diethoxybenzene (Δbp ≈ +28 °C) provides a wider temperature window for gas chromatographic separation from volatile reaction solvents, while its unique InChIKey (PXSQLCDCSVUESB-UHFFFAOYSA-N) ensures unambiguous database identification in high-throughput screening data pipelines [7].

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